Phlomiol

Description

Chemical Identity and Taxonomic Significance in Lamiaceae

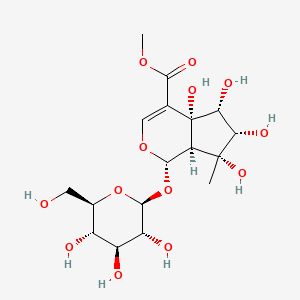

Phlomiol (C₁₇H₂₆O₁₃) is a monoterpenoid iridoid glucoside characterized by a cyclopenta[c]pyran core with multiple hydroxyl groups and a β-D-glucopyranosyl moiety. Its molecular weight is 438.38 g/mol, and its stereochemical configuration is defined as (1S,4aR,5R,6S,7R,7aR). The compound’s structure includes a methyl ester group at C-4 and hydroxyl substitutions at C-4a, C-5, C-6, and C-7, which confer both polarity and structural rigidity.

Table 1: Key Chemical Properties of this compound

| Property | Value/Description | Source |

|---|---|---|

| Molecular formula | C₁₇H₂₆O₁₃ | |

| Molecular weight | 438.38 g/mol | |

| Stereochemistry | (1S,4aR,5R,6S,7R,7aR) | |

| Key functional groups | β-D-glucopyranosyl, methyl ester, hydroxyls |

This compound serves as a chemotaxonomic marker in the Lamiaceae family, particularly in the genera Phlomis, Lamiophlomis, and Eremostachys. For example:

- In Phlomis younghusbandii, this compound co-occurs with shanzhiside methyl ester and sesamoside, reflecting shared biosynthetic pathways.

- Its presence in Lamiophlomis rotata distinguishes this genus from non-iridoid-producing Lamioideae taxa.

- In Eremostachys laciniata, this compound’s detection supports phylogenetic proximity to Phlomis.

Table 2: Taxonomic Distribution of this compound in Lamiaceae

| Plant Species | Tissue Source | Reference |

|---|---|---|

| Phlomis younghusbandii | Roots, aerial parts | |

| Lamiophlomis rotata | Rhizomes | |

| Eremostachys laciniata | Rhizomes | |

| Glandularia gooddingii | Whole plant |

Historical Context of Discovery and Nomenclature Evolution

This compound was first isolated in 2006 from Citharexylum fruticosum (Verbenaceae), though its structural elucidation was initially incomplete. By 2007, it was reidentified in Phlomis younghusbandii using advanced NMR spectroscopy, which resolved its stereochemistry. The name “this compound” derives from the genus Phlomis, reflecting its prevalence in this taxon.

Nomenclature challenges arose due to stereoisomerism. For instance, 7-epi-phlomiol (phloyoside I) was misassigned as an epimer in early studies until comparative NMR analyses corrected its configuration. Similarly, 9-epi-phlomiol (CAS 1621720-47-5) was later characterized as a distinct stereoisomer with a transposed hydroxyl group at C-9.

Table 3: Key Milestones in this compound Research

The compound’s biosynthetic pathway aligns with the methyl erythritol phosphate (MEP) route, as demonstrated by isotopic labeling in Lamium barbatum, a related Lamiaceae species. This pathway contrasts with the mevalonate (MVA) route used by non-iridoid-producing plants, underscoring this compound’s evolutionary significance in stress adaptation.

Properties

Molecular Formula |

C17H26O13 |

|---|---|

Molecular Weight |

438.4 g/mol |

IUPAC Name |

methyl (1S,4aR,5R,6S,7R,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate |

InChI |

InChI=1S/C17H26O13/c1-16(25)10-15(30-14-9(21)8(20)7(19)6(3-18)29-14)28-4-5(13(24)27-2)17(10,26)12(23)11(16)22/h4,6-12,14-15,18-23,25-26H,3H2,1-2H3/t6-,7-,8+,9-,10-,11+,12-,14+,15+,16-,17+/m1/s1 |

InChI Key |

QNOVPOGNFVHQOK-FXFRRNMTSA-N |

Isomeric SMILES |

C[C@]1([C@H]2[C@@H](OC=C([C@]2([C@@H]([C@@H]1O)O)O)C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |

Canonical SMILES |

CC1(C2C(OC=C(C2(C(C1O)O)O)C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O |

Synonyms |

phlomiol |

Origin of Product |

United States |

Q & A

Q. What chromatographic techniques are recommended for isolating Phlomiol from plant extracts?

this compound isolation typically involves column chromatography (e.g., Sepbox chromatography) combined with solvent partitioning. For example, Phlomis tuberosa extracts are fractionated using silica gel columns with gradient elution (e.g., hexane-ethyl acetate mixtures). Subsequent purification may require HPLC with reverse-phase C18 columns and methanol-water mobile phases. Validation involves comparing retention times and spectral data with published standards .

Q. How is the structural identity of this compound confirmed in new plant sources?

Researchers use spectroscopic methods:

- NMR (¹H, ¹³C, 2D-COSY, HMBC) to assign proton and carbon signals.

- Mass spectrometry (HR-ESI-MS) for molecular formula confirmation.

- IR spectroscopy to identify functional groups (e.g., hydroxyl, glycosidic bonds). Cross-referencing spectral data with established literature (e.g., this compound’s characteristic peaks at δ 4.8 ppm for glycosidic protons) ensures accuracy .

Q. What in vitro assays are suitable for preliminary screening of this compound’s antitumor activity?

- MTT assay : Measures cell viability in tumor lines (e.g., K562 leukemia cells) using serum-containing this compound.

- Flow cytometry : Analyzes cell cycle arrest (e.g., G2/M phase accumulation in K562 cells).

- TRAP-PCR-ELISA : Quantifies telomerase inhibition, a key mechanism in this compound’s antitumor effects .

Advanced Research Questions

Q. How does this compound inhibit telomerase activity, and what experimental models validate this mechanism?

this compound suppresses telomerase by downregulating hTERT (telomerase reverse transcriptase) expression. In vivo validation involves:

- Xenograft models : Administering this compound (2.5–10 mg/kg) to H22 hepatocellular carcinoma-bearing mice.

- Dose-response analysis : Statistical correlation (e.g., P < 0.05, r = 0.989) between dosage and tumor weight reduction.

- Immune profiling : Assessing NK cell activity and cytokine levels to confirm immune-enhancing effects .

Q. How can researchers address contradictory data on this compound’s efficacy across tumor models?

Contradictions (e.g., variable IC₅₀ values in H22 vs. S180 sarcoma cells) require:

- Comparative transcriptomics : Identify differential gene expression in responsive vs. resistant models.

- Dose optimization : Test broader concentration ranges (e.g., 1–100 mg/L) to account for cell-line specificity.

- Meta-analysis : Pool data from multiple studies using standardized protocols (e.g., MTT incubation time, serum concentration) .

Q. What experimental design principles ensure robust in vivo evaluation of this compound?

- Sample size calculation : Use power analysis to determine minimum animal cohorts (e.g., n = 8–10 per group).

- Control groups : Include vehicle-treated and positive controls (e.g., 5-fluorouracil).

- Endpoint criteria : Predefine tumor volume thresholds (e.g., 1,500 mm³) to avoid bias.

- Statistical rigor : Report P values with exact significance levels (e.g., P = 0.032) and avoid vague terms like “significant” without statistical backing .

Q. How can researchers optimize this compound extraction yields while maintaining bioactivity?

- Solvent selection : Polar solvents (e.g., 70% ethanol) maximize iridoid glycoside extraction.

- Temperature control : Avoid degradation by limiting extraction to 40–50°C.

- Bioactivity-guided fractionation : Prioritize fractions showing >50% inhibition in preliminary screens .

Methodological and Theoretical Considerations

Q. What frameworks guide hypothesis formulation for this compound-related research?

Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure questions. Example:

- Population : H22 tumor-bearing mice.

- Intervention : this compound (10 mg/kg, oral).

- Comparison : Untreated controls.

- Outcome : Tumor volume reduction ≥50% (P < 0.05) .

Q. How should researchers handle variability in this compound’s purity across extraction batches?

- QC protocols : Implement HPLC purity thresholds (e.g., ≥95% by peak area).

- Accelerated stability studies : Test degradation under high humidity/heat.

- Bioassay correlation : Link purity levels to bioactivity (e.g., IC₅₀ shifts) .

Q. What statistical methods are critical for analyzing this compound’s dose-dependent effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.